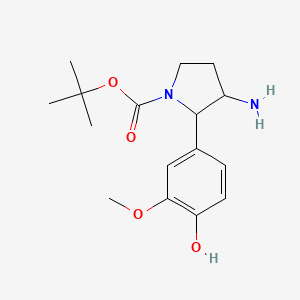![molecular formula C38H34Cl2OP2 B13154777 [Oxybis(methylene)]bis(triphenylphosphanium) dichloride CAS No. 55338-02-8](/img/structure/B13154777.png)
[Oxybis(methylene)]bis(triphenylphosphanium) dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Oxybis(methylene)]bis(triphenylphosphanium) dichloride is a chemical compound with the molecular formula C38H34Cl2O2P2. It is a phosphonium salt that features two triphenylphosphonium groups connected by an oxybis(methylene) bridge. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Oxybis(methylene)]bis(triphenylphosphanium) dichloride typically involves the reaction of triphenylphosphine with formaldehyde and hydrochloric acid. The reaction proceeds as follows:
Step 1: Triphenylphosphine reacts with formaldehyde to form a methylene-bridged intermediate.
Step 2: The intermediate is then treated with hydrochloric acid to yield this compound.
The reaction conditions generally require a controlled temperature and an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Large quantities of triphenylphosphine and formaldehyde are handled in bulk.
Reactor Design: Specialized reactors are used to maintain the required reaction conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
[Oxybis(methylene)]bis(triphenylphosphanium) dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The chloride ions can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed.
Major Products
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine derivatives.
Substitution: Various substituted phosphonium salts.
Applications De Recherche Scientifique
[Oxybis(methylene)]bis(triphenylphosphanium) dichloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential in biochemical assays and as a probe for studying cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [Oxybis(methylene)]bis(triphenylphosphanium) dichloride involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt cellular processes by:
Binding to Enzymes: Inhibiting enzyme activity by forming stable complexes.
Membrane Interaction: Altering membrane permeability and disrupting cellular homeostasis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A common phosphine used in organic synthesis.
Triphenylphosphine oxide: An oxidation product of triphenylphosphine.
Tetraphenylphosphonium chloride: A related phosphonium salt.
Uniqueness
[Oxybis(methylene)]bis(triphenylphosphanium) dichloride is unique due to its oxybis(methylene) bridge, which imparts distinct reactivity and properties compared to other phosphonium salts. This structural feature allows for unique applications in catalysis and materials science.
Propriétés
Numéro CAS |
55338-02-8 |
|---|---|
Formule moléculaire |
C38H34Cl2OP2 |
Poids moléculaire |
639.5 g/mol |
Nom IUPAC |
triphenyl(triphenylphosphaniumylmethoxymethyl)phosphanium;dichloride |
InChI |
InChI=1S/C38H34OP2.2ClH/c1-7-19-33(20-8-1)40(34-21-9-2-10-22-34,35-23-11-3-12-24-35)31-39-32-41(36-25-13-4-14-26-36,37-27-15-5-16-28-37)38-29-17-6-18-30-38;;/h1-30H,31-32H2;2*1H/q+2;;/p-2 |
Clé InChI |
KAXSBQJIDODNLG-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)[P+](COC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxypropanal](/img/structure/B13154700.png)
![6-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde](/img/structure/B13154707.png)

![2-Chloro-N-[(4-formylphenyl)methyl]propanamide](/img/structure/B13154720.png)

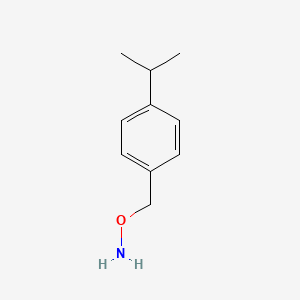

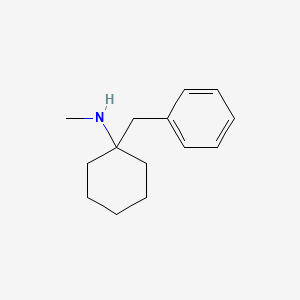

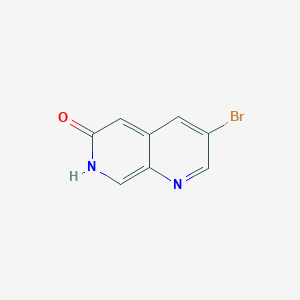
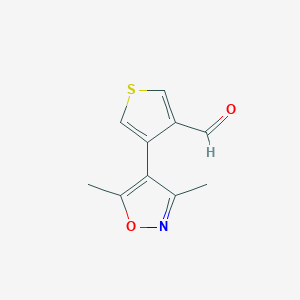
![N-[(3-Hydroxy-3-pyrrolidinyl)methyl]acetamide](/img/structure/B13154774.png)

